molecular formula C18H16S2Si B12829042 Bis(benzo[b]thiophen-3-yl)dimethylsilane

Bis(benzo[b]thiophen-3-yl)dimethylsilane

Cat. No.: B12829042
M. Wt: 324.5 g/mol
InChI Key: NURRJWUOHXTEFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(benzo[b]thiophen-3-yl)dimethylsilane: is an organosilicon compound featuring two benzo[b]thiophene groups attached to a dimethylsilane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(benzo[b]thiophen-3-yl)dimethylsilane typically involves the reaction of benzo[b]thiophene derivatives with dimethylchlorosilane. One common method is the palladium-catalyzed coupling reaction, where 2-iodobenzo[b]thiophene reacts with dimethylchlorosilane in the presence of a palladium catalyst and a base . This reaction proceeds under mild conditions and yields the desired product with good efficiency.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Bis(benzo[b]thiophen-3-yl)dimethylsilane can undergo various chemical reactions, including:

    Oxidation: The benzo[b]thiophene moieties can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzo[b]thiophene rings, leading to the formation of dihydrobenzo[b]thiophenes.

    Substitution: The silicon center can undergo nucleophilic substitution reactions, where the dimethyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[b]thiophene rings can yield sulfoxides or sulfones, while reduction can produce dihydrobenzo[b]thiophenes.

Scientific Research Applications

Bis(benzo[b]thiophen-3-yl)dimethylsilane has several scientific research applications:

Mechanism of Action

The mechanism of action of bis(benzo[b]thiophen-3-yl)dimethylsilane in its various applications is largely dependent on its electronic structure. In organic electronics, the compound’s ability to facilitate charge transport is crucial. The benzo[b]thiophene moieties provide a conjugated system that allows for efficient electron delocalization, while the dimethylsilane core offers structural stability and flexibility.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(benzo[b]thiophen-3-yl)dimethylsilane is unique due to the presence of the dimethylsilane core, which imparts distinct chemical and physical properties. This silicon center enhances the compound’s stability and modifies its electronic characteristics, making it a valuable component in advanced materials and electronic devices.

Properties

Molecular Formula

C18H16S2Si

Molecular Weight

324.5 g/mol

IUPAC Name

bis(1-benzothiophen-3-yl)-dimethylsilane

InChI

InChI=1S/C18H16S2Si/c1-21(2,17-11-19-15-9-5-3-7-13(15)17)18-12-20-16-10-6-4-8-14(16)18/h3-12H,1-2H3

InChI Key

NURRJWUOHXTEFM-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C1=CSC2=CC=CC=C21)C3=CSC4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.